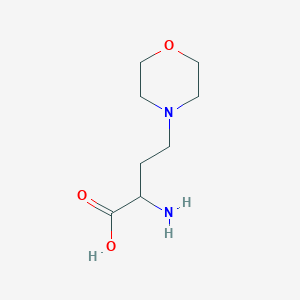

2-Amino-4-morpholinobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Assay of D-Amino Acid Oxidase Activity

- Study: "Utilization of Kynurenic Acid Produced from D-kynurenine in an in Vitro Assay of D-Amino Acid Oxidase Activity" by Ziyu Song et al. (2010).

- Application: This study used D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (D-kynurenine) to assay D-amino acid oxidase (DAAO) activity, converting it enzymatically to kynurenic acid, useful in assessing DAAO activity in a fluorescent-based assay. The study provides insight into the enzymatic activity and potential inhibitor analysis of DAAO (Song et al., 2010).

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

- Study: "An efficient chiral moderator prepared from inexpensive (+)-3-carene: synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963" by G. Kauffman et al. (2000).

- Application: This research discusses the synthesis of the beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, which serves as a chiral moderator for synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor, DPC 963 (Kauffman et al., 2000).

Synthesis of Optically Active 2,5-Morpholinediones

- Study: "Aminolysis of α‐hydroxy acid esters with α‐amino acid salts; first step in the synthesis of optically active 2,5‐morpholinediones" by V. Joerres et al. (1998).

- Application: This research outlines the process of preparing optically active 2,5-morpholinediones from optically active α-amino acids and α-hydroxy esters. These morpholinediones are precursors for the preparation of poly(depsipeptides) and copolymers (Joerres et al., 1998).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

- Study: "Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry" by Buyu Kou et al. (2017).

- Application: This paper demonstrates the efficient synthesis of novel morpholine amino acids, which could act as compact modules in medicinal chemistry to modulate drug candidates' physicochemical and pharmacokinetic properties (Kou et al., 2017).

Synthesis of Thrombin Inhibitors

- Study: "Synthesis and SAR of thrombin inhibitors incorporating a novel 4-amino-morpholinone sscaffold: analysis of X-ray crystal structure of enzyme inhibitor complex" by J. Nilsson et al. (2003).

- Application: This study involves using a 4-amino-2-carboxymethyl-3-morpholinone motif derived from malic acid to mimic specific amino acids in the synthesis of thrombin inhibitors. These inhibitors probe the inhibitor binding site of alpha-thrombin, contributing to our understanding of thrombin's role in blood coagulation (Nilsson et al., 2003).

作用機序

Target of Action

The primary targets of 2-Amino-4-morpholinobutanoic acid are currently unknown. This compound is a pharmaceutical analytical impurity (PAI) and is used in analytical testing to detect, identify, and measure pharmaceutical impurities

Mode of Action

As a PAI, it is used in analytical testing rather than as an active pharmaceutical ingredient

Biochemical Pathways

As a PAI, it is primarily used in analytical testing

Pharmacokinetics

生化学分析

Biochemical Properties

The role of 2-Amino-4-morpholinobutanoic acid in biochemical reactions is not well-documented in the literature. As an amino acid derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the morpholinobutanoic acid moiety of the compound .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

特性

IUPAC Name |

2-amino-4-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDVFIYMCKDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2570980.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)

![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)

![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)